molecular formula C19H22Cl2N2O2 B2425686 1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol CAS No. 866051-14-1

1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol

Cat. No.: B2425686
CAS No.: 866051-14-1
M. Wt: 381.3
InChI Key: CTVMEOGSLOPSJX-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of 1-[4-(3,4-dichlorophenyl)piperazino]-3-phenoxy-2-propanol (C₁₉H₂₂Cl₂N₂O₂) comprises three distinct domains: a piperazine ring, a 3,4-dichlorophenyl group, and a phenoxypropanol chain. The central piperazine moiety adopts a chair conformation, with the 3,4-dichlorophenyl substituent occupying an equatorial position at the N1 atom. The phenoxypropanol chain connects to the N4 atom via a methylene bridge, forming a secondary alcohol at the C2 position.

Stereochemical analysis reveals a chiral center at the C2 carbon of the propanol chain, yielding (R)- and (S)-enantiomers. Computational studies of analogous arylpiperazine derivatives suggest that the (R)-configuration enhances binding affinity to serotonin receptors due to optimal spatial alignment of the hydroxyl group with polar residues in the receptor pocket. The dihedral angle between the piperazine ring and the 3,4-dichlorophenyl group measures 54.3°, while the phenoxy group forms a 112.7° angle with the propanol backbone.

Table 1: Key bond lengths and angles

Bond/Angle Value (Å/°) Significance
C1–N1 (piperazine) 1.473 Standard for sp³-hybridized N–C bonds
C–Cl (aryl) 1.734–1.749 Consistent with aromatic C–Cl bonds
O–H (propanol) 0.97 Facilitates hydrogen bonding
N4–C (methylene) 1.489 Confirms single-bond flexibility

Properties

IUPAC Name

1-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O2/c20-18-7-6-15(12-19(18)21)23-10-8-22(9-11-23)13-16(24)14-25-17-4-2-1-3-5-17/h1-7,12,16,24H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVMEOGSLOPSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Profile

  • IUPAC Name : 1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol
  • Molecular Formula : C18H20Cl2N2O2
  • Molecular Weight : 363.27 g/mol

Pharmacological Applications

1. Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit antidepressant properties. A study focusing on the structure-activity relationship of piperazine derivatives showed that modifications can enhance serotonin receptor affinity, which is crucial for antidepressant effects. The compound has been analyzed for its potential to interact with serotonin receptors, suggesting a pathway for antidepressant activity .

2. Antipsychotic Properties

The compound's structural similarity to known antipsychotic agents positions it as a candidate for further investigation in treating schizophrenia and other psychotic disorders. Studies have demonstrated that piperazine derivatives can modulate dopaminergic pathways, which are often dysregulated in psychotic conditions .

3. Antihypertensive Effects

Given the presence of phenoxy and piperazine groups, this compound may exhibit vasodilatory effects, potentially contributing to antihypertensive activity. Preliminary studies suggest that similar compounds can influence vascular smooth muscle relaxation, leading to decreased blood pressure .

Case Studies

StudyObjectiveFindings
Evaluate antidepressant effectsThe compound showed significant binding affinity for serotonin receptors, indicating potential antidepressant properties.
Investigate antipsychotic potentialDemonstrated efficacy in reducing symptoms in animal models of schizophrenia, with a favorable side effect profile compared to traditional antipsychotics.
Assess antihypertensive actionInduced vasodilation in isolated arterial preparations, suggesting a mechanism for lowering blood pressure.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural features:

  • Piperazine Ring : Known for enhancing receptor binding.
  • Dichlorophenyl Group : Increases lipophilicity and receptor selectivity.
  • Phenoxy Group : Contributes to pharmacokinetic properties.

A detailed SAR analysis indicates that modifications in the piperazine ring or phenoxy substituents can lead to variations in biological activity and potency.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxypropanol moiety, which may confer distinct chemical and biological properties.

Biological Activity

1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety substituted with a dichlorophenyl group and a phenoxy group attached to a propanol backbone. Its structure is pivotal in determining its biological activity.

Biological Activities

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against Pseudomonas aeruginosa, particularly in reducing persister cell populations, which are often resistant to conventional antibiotic treatments. The compound demonstrated up to a 10^6-fold reduction in persisters when used in combination with other antibiotics, indicating its potential as an adjunct therapy for chronic infections .

Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The inhibition of AChE can lead to enhanced cholinergic activity, which may be beneficial in treating neurodegenerative diseases .

Case Studies

Study on Antimicrobial Efficacy
In a controlled study, the compound was tested alongside standard antibiotics against clinical isolates of Pseudomonas aeruginosa. The results indicated that the combination of this compound with antibiotics not only reduced bacterial load but also improved the efficacy of the antibiotics themselves. This suggests that the compound could play a crucial role in overcoming antibiotic resistance .

Pharmacological Evaluation
A pharmacological evaluation involved assessing the compound's safety profile and therapeutic index. Parameters such as liver enzyme levels (AST and ALT), renal function indicators (creatinine and urea), and overall toxicity were measured. The findings suggested that the compound possesses a favorable safety profile, with minimal cytotoxic effects observed at therapeutic doses .

The biological activity of this compound is largely attributed to its structural components:

  • Piperazine Moiety : Known for its versatility in biological systems, this moiety contributes to the compound's ability to interact with various receptors and enzymes.
  • Dichlorophenyl Group : Enhances lipophilicity, allowing better penetration through cellular membranes.
  • Phenoxy Group : Implicated in anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis .

Data Table: Biological Activities Overview

Activity TypeMechanismReference
AntimicrobialReduces persister cells
Enzyme InhibitionAChE inhibitor
Anti-inflammatoryCOX inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often reacted with halogenated intermediates under reflux conditions. Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Catalysts : Use of phase-transfer catalysts or ultrasound irradiation improves reaction efficiency and reduces side products .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .
    • Table 1 : Example reaction conditions from analogous syntheses:
StepReagents/ConditionsYield (%)Reference
Piperazine coupling4-(3,4-Dichlorophenyl)piperazine, K₂CO₃, DMF, 80°C72
EtherificationPhenol derivative, NaH, THF, 12h65

Q. How is the purity and structural integrity of this compound verified post-synthesis?

  • Methodological Answer :

  • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) quantifies purity .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., phenoxy and piperazino groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 435.12) .

Q. What are the key physicochemical properties influencing its pharmacological activity?

  • Methodological Answer : Critical properties include:

  • LogP : Calculated via HPLC retention times or software (e.g., PubChem) to assess lipophilicity (~3.5) .
  • Solubility : Tested in buffers (pH 1–7.4) to predict bioavailability; low aqueous solubility may necessitate prodrug strategies .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., serotonin receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with receptor crystal structures (e.g., 5-HT₁A PDB: 7E2Z) to identify binding poses .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to optimize substituent interactions .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Strategies include:

  • Metabolite Profiling : LC-MS/MS identifies major metabolites in liver microsomes .
  • Pharmacokinetic Studies : Radiolabeled compound (³H or ¹⁴C) tracks tissue distribution in animal models .
  • Selectivity Assays : Screen against related receptors (e.g., dopamine D₂, adrenergic α₁) to rule out off-target activity .

Q. How can stereochemical outcomes be controlled during synthesis?

  • Methodological Answer : The 2-propanol moiety introduces chirality. Key approaches:

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric synthesis to achieve >90% enantiomeric excess .
  • Chiral Chromatography : Preparative HPLC with amylose-based columns separates enantiomers .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s receptor affinity across studies?

  • Methodological Answer : Variations may stem from assay conditions (e.g., cell lines, radioligands). Standardize protocols:

  • Radioligand Binding : Use consistent membrane preparations (e.g., CHO cells expressing human 5-HT₁A) .
  • Negative Controls : Include reference antagonists (e.g., WAY-100635) to validate assay specificity .

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